molecular formula C10H15N B1177685 hemoglobin Kurdistan CAS No. 155328-28-2

hemoglobin Kurdistan

Número de catálogo: B1177685
Número CAS: 155328-28-2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hemoglobin Kurdistan, also known as this compound, is a useful research compound. Its molecular formula is C10H15N. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introduction to Hemoglobin Kurdistan

This compound, also referred to as Hb Kurdistan, is a structural variant of hemoglobin characterized by a mutation in the alpha chain of the hemoglobin molecule. Specifically, it involves a substitution at position 47 of the alpha chain where aspartic acid is replaced by tyrosine. This variant has been primarily studied in Kurdish populations, particularly in the context of thalassemia and other hemoglobinopathies. Understanding the applications and implications of this hemoglobin variant is crucial for both clinical and genetic research.

Genetic Background

The mutation responsible for this compound is located in the HBA2 gene, which encodes the alpha globin subunit of hemoglobin. The presence of this variant has been documented in individuals with beta-thalassemia, indicating a potential interaction between different hemoglobin variants within affected populations .

Clinical Implications

Research indicates that Hb Kurdistan is clinically silent; however, it may have implications for individuals who are double heterozygotes for beta-thalassemia. In such cases, the presence of Hb Kurdistan could influence the severity of anemia and overall clinical outcomes .

Thalassemia Research

This compound plays a significant role in understanding thalassemia, particularly in Kurdish populations where thalassemia is prevalent. Studies have shown that individuals with this variant may exhibit different clinical phenotypes compared to those with other hemoglobinopathies. The identification of Hb Kurdistan can aid in genetic counseling and management strategies for patients with thalassemia .

Quality of Life Studies

Research assessing the health-related quality of life (HRQoL) among patients with thalassemia in Iraqi Kurdistan has highlighted the impact of various hemoglobinopathies on patient well-being. Factors such as age and serum ferritin levels have been identified as significant predictors affecting HRQoL, emphasizing the need for tailored management approaches for patients with Hb Kurdistan .

Epidemiological Studies

Epidemiological studies focusing on the prevalence of iron deficiency anemia and other hematological disorders in the Kurdistan region have underscored the importance of identifying hemoglobin variants like Hb Kurdistan. These studies provide insights into public health challenges and inform strategies for screening and prevention .

Case Study 1: Prevalence of Hemoglobinopathies

A study conducted in Erbil aimed to estimate the prevalence of various hemoglobinopathies, including Hb Kurdistan. Data collected from local health centers indicated that a significant proportion of the population carries different hemoglobin variants, which has implications for public health initiatives aimed at managing these conditions .

Case Study 2: Clinical Outcomes in Thalassemia Patients

A cohort study involving patients with beta-thalassemia who also carry Hb Kurdistan revealed varied clinical outcomes based on the presence of this variant. The findings suggested that while Hb Kurdistan is generally benign, its interaction with beta-thalassemia mutations could influence treatment responses and transfusion needs .

Data Overview

Study Focus Findings
Quality of Life AssessmentThalassemia patientsSignificant negative impact on HRQoL; age and serum ferritin as predictors
Prevalence StudyHemoglobinopathies in ErbilHigh prevalence of various hemoglobin variants including Hb Kurdistan
Clinical OutcomesPatients with beta-thalassemiaVariability in clinical outcomes based on co-occurrence with Hb Kurdistan

Propiedades

Número CAS

155328-28-2

Fórmula molecular

C10H15N

Peso molecular

0

Sinónimos

hemoglobin Kurdistan

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.